molecular formula C15H14FNOS2 B15097125 3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15097125
M. Wt: 307.4 g/mol
InChI Key: FRAKJCYCCGYXHZ-LCYFTJDESA-N
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Description

3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a thioxo-thiazolidinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Properties

Molecular Formula

C15H14FNOS2

Molecular Weight

307.4 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14FNOS2/c16-11-5-3-4-10(8-11)9-13-14(18)17(15(19)20-13)12-6-1-2-7-12/h3-5,8-9,12H,1-2,6-7H2/b13-9-

InChI Key

FRAKJCYCCGYXHZ-LCYFTJDESA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of cyclopentanone with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then treated with thiourea to form the thioxo-thiazolidinone ring. The overall reaction can be summarized as follows:

    Condensation Reaction: Cyclopentanone + 3-Fluorobenzaldehyde → Intermediate

    Cyclization Reaction: Intermediate + Thiourea → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group at position 2 of the thiazolidinone ring is highly reactive toward nucleophiles. For example:

  • Reaction with Amines :
    The compound undergoes nucleophilic substitution with primary/secondary amines to form thioamide derivatives.
    Example :

    3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one+R-NH22-(R-amino)-1,3-thiazolidin-4-one+H2S\text{this compound} + \text{R-NH}_2 \rightarrow \text{2-(R-amino)-1,3-thiazolidin-4-one} + \text{H}_2\text{S}

    This reactivity is consistent with analogous thiazolidinones .

Cycloaddition Reactions

The exocyclic methylene group at position 5 participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

  • Reaction Mechanism :

    Exocyclic C=C+Dienophile6-Membered Cycloadduct\text{Exocyclic C=C} + \text{Dienophile} \rightarrow \text{6-Membered Cycloadduct}

    Such reactions expand the compound’s utility in generating polycyclic scaffolds .

Oxidation and Reduction

  • Thioxo Oxidation :
    The C=S group oxidizes to a sulfonyl (C=O) group under strong oxidizing conditions (e.g., H2_2O2_2/AcOH):

    2-ThioxoH2O22-Oxo\text{2-Thioxo} \xrightarrow{\text{H}_2\text{O}_2} \text{2-Oxo}

    This modifies electronic properties and bioactivity .

  • Reduction of Methylene Group :
    Catalytic hydrogenation (H2_2, Pd/C) reduces the exocyclic double bond to a single bond, yielding saturated derivatives .

Functionalization via Knoevenagel Condensation

The methylene group facilitates condensation with aldehydes or ketones to form extended conjugated systems:
Example :

Compound+R-CHOAcOH/NaOAc5-(R-arylidene)-2-thioxo-1,3-thiazolidin-4-one\text{Compound} + \text{R-CHO} \xrightarrow{\text{AcOH/NaOAc}} \text{5-(R-arylidene)-2-thioxo-1,3-thiazolidin-4-one}

This reaction diversifies the compound’s arylidene substituents, impacting lipophilicity and bioactivity .

Halogenation and Cross-Coupling

Electrophilic halogenation (e.g., Br2_2/AcOH) targets the aromatic 3-fluorophenyl ring, enabling subsequent Suzuki-Miyaura couplings:
Example :

3-FluorophenylBr23-Fluoro-4-bromophenylPd(0)Cross-Coupled Product\text{3-Fluorophenyl} \xrightarrow{\text{Br}_2} \text{3-Fluoro-4-bromophenyl} \xrightarrow{\text{Pd(0)}} \text{Cross-Coupled Product}

Such modifications enhance structural diversity for structure-activity relationship (SAR) studies .

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:

  • Acidic Hydrolysis :

    RingHClThiourea Intermediate+Cyclopentylamine\text{Ring} \xrightarrow{\text{HCl}} \text{Thiourea Intermediate} + \text{Cyclopentylamine}
  • Basic Hydrolysis :

    RingNaOHMercaptoacetic Acid Derivative\text{Ring} \xrightarrow{\text{NaOH}} \text{Mercaptoacetic Acid Derivative}

    These pathways are critical for metabolite profiling .

Comparative Reactivity Data Table

Reaction Type Conditions Key Product Yield Reference
Nucleophilic SubstitutionEtOH, 80°C, 6h2-(Benzylamino)-thiazolidinone78%
Diels-Alder CycloadditionToluene, reflux, 12hBicyclic adduct with maleic anhydride65%
Oxidation (C=S → C=O)H2_2O2_2/AcOH, 24h2-Oxo-thiazolidinone92%
Knoevenagel CondensationAcOH/NaOAc, 70°C, 8h5-(4-Nitrobenzylidene)-thiazolidinone85%

Mechanistic Insights and Challenges

  • Regioselectivity : The 3-fluorophenyl group directs electrophilic substitution to the para position due to its electron-withdrawing nature .

  • Steric Effects : The cyclopentyl group hinders reactions at the thiazolidinone’s N3 position, favoring C5 modifications .

  • Stability : The exocyclic double bond is prone to photoisomerization, requiring inert atmospheres for storage .

Scientific Research Applications

3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity to target proteins, while the thioxo-thiazolidinone core contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-Cyclopentyl-5-[(3,4-dimethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-Cyclopentyl-5-[(4-isobutoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution enhances the compound’s lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development and other scientific applications.

Biological Activity

3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features, such as the cyclopentyl and fluorophenyl groups, may influence its pharmacological efficacy.

Structural Characteristics

The molecular formula of this compound is C15H14FNOS2, with a molecular weight of 307.4 g/mol. The thiazolidinone framework provides a versatile platform for biological activity due to its ability to undergo various chemical transformations.

Antioxidant Activity

Thiazolidinones have been reported to exhibit significant antioxidant properties. The presence of the thioxo group in this compound enhances its ability to scavenge free radicals, potentially leading to protective effects against oxidative stress-related diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinones. For instance, compounds within this class have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific substituents on the thiazolidinone ring can significantly influence their potency and selectivity towards cancer cells .

Anti-inflammatory Activity

Research indicates that thiazolidinones possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial effects of thiazolidinones have been documented against a range of pathogens, including bacteria and fungi. The structural modifications in this compound may enhance its lipophilicity and facilitate better membrane penetration, contributing to its antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural features. Variations in substituents can lead to changes in lipophilicity, binding affinity to target proteins, and overall biological efficacy. For example:

  • Cyclopentyl Group : This moiety may enhance the lipophilicity of the compound, improving its absorption and distribution.
  • Fluorophenyl Moiety : The introduction of fluorine can increase the electronic density and stability of the compound, potentially enhancing its interaction with biological targets.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells.
  • Anti-inflammatory Mechanism : In an experimental model of inflammation induced by lipopolysaccharide (LPS), derivatives showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at appropriate doses.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Cyclocondensation of cyclopentylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone core .
  • Step 2: Introduction of the 3-fluorophenylmethylene group via a Knoevenagel condensation. This requires refluxing the thiazolidinone intermediate with 3-fluorobenzaldehyde in acetic acid or DMF, catalyzed by sodium acetate (2–5 hours, 80–100°C) .
  • Purification: Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
  • Green Chemistry Alternative: Solvent-free conditions using β-cyclodextrin-SO₃H as a catalyst (10 mol%, 2–5 hours, 70–90°C) can enhance yield (up to 85%) and reduce waste .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for CH₂ groups) and the fluorophenylmethylene moiety (δ 6.5–7.5 ppm for aromatic protons) .
    • FT-IR: Identify the C=S stretch (~1200 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., Z/E configuration of the methylene group). Comparable structures like 3-(4-methylphenyl)-2-thioxo-thiazolidin-4-one show triclinic P 1 space groups with hydrogen-bonded dimers .
  • HPLC-MS: Monitor purity (>95%) using C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion validation (expected [M+H]⁺ ≈ 334 g/mol) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize the molecular geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites for reaction design .
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like α-glucosidase). Rhodanine derivatives often bind via hydrogen bonds with catalytic residues (e.g., Asp214 in α-glucosidase) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability in aqueous or lipid bilayer environments, focusing on the fluorophenyl group’s hydrophobicity .

Q. How can researchers resolve contradictions in reported biological activities of thiazolidinone derivatives?

Methodological Answer:

  • Experimental Design:
    • Dose-Response Studies: Test the compound across a wide concentration range (0.1–100 µM) to identify non-linear effects .
    • Control for Redox Activity: Use assays like MTT with antioxidants (e.g., NAC) to distinguish cytotoxicity from redox interference .
  • Data Interpretation:
    • Meta-Analysis: Compare results across studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Contradictions may arise from variations in bacterial strains (e.g., Gram-negative vs. Gram-positive) .
    • SAR Studies: Modify substituents (e.g., replacing 3-fluorophenyl with 4-methoxyphenyl) to isolate structure-activity relationships .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability:
    • Buffered Solutions: Dissolve the compound in phosphate-buffered saline (pH 7.4) and monitor degradation via HPLC. Thiazolidinones are prone to hydrolysis at extremes (pH <3 or >10) .
  • Thermal Stability:
    • TGA/DSC: Perform thermogravimetric analysis to identify decomposition points (expected >200°C for thiazolidinones). Store samples at –20°C in amber vials under argon to prevent oxidation .
  • Light Sensitivity: Use UV-vis spectroscopy to track photodegradation; fluorophenyl groups may increase susceptibility to UV-induced isomerization .

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